molecular formula C12H10N4OS2 B2441440 N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207050-86-9

N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2441440
CAS RN: 1207050-86-9
M. Wt: 290.36
InChI Key: INVWJYBZNVXSGN-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, commonly known as MTT, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MTT is a yellow-colored compound that is soluble in water and commonly used in biochemical assays.

Scientific Research Applications

Synthesis and Precursor Applications

One study outlines a short and efficient synthesis method for 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, with a high total yield and environmental friendliness, suitable for industrial production (Wang et al., 2014). Another research elaborates on the use of 2-Methylsulphanyl-5-aminothiazole-4-carboxamide 1 as a precursor for synthesizing novel thiazolo[5,4-d]pyrimidines (Chattopadhyay et al., 2010).

Biological and Antimicrobial Applications

Studies have identified thiazole derivatives as potential antimicrobial agents. For instance, new amino acids and peptides containing thiazole and oxazole moieties demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria (Stanchev et al., 1999). Furthermore, a novel series of thiazole-aminopiperidine hybrid analogues were designed as Mycobacterium tuberculosis GyrB inhibitors, showing promising activity in inhibiting bacterial growth (Jeankumar et al., 2013).

Anticancer and Antitumor Activity

A study highlighted the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using a novel copolymer basic catalyst, demonstrating significant anticancer activity against colon and liver carcinoma cell lines, especially for 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives (Gomha et al., 2015).

Dyeing and Material Science Applications

Innovative heterocyclic aryl monoazo organic compounds containing selenium were synthesized for dyeing polyester fibers, exhibiting high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-6-18-11(13-8)15-10(17)9-7-19-12(14-9)16-4-2-3-5-16/h2-7H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWJYBZNVXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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